molecular formula C16H14N2O2S2 B12254157 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B12254157
M. Wt: 330.4 g/mol
InChI Key: NWZPHTYNXUKVCI-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a heterocyclic compound that incorporates furan, thiophene, and pyridine moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H14N2O2S2/c1-21-16-13(4-2-6-17-16)15(19)18-9-12-8-11(10-22-12)14-5-3-7-20-14/h2-8,10H,9H2,1H3,(H,18,19)

InChI Key

NWZPHTYNXUKVCI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC(=CS2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of furan and thiophene derivatives with pyridine carboxamide under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its combination of furan, thiophene, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential advantages over other similar compounds.

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